molecular formula C21H14O3 B14098491 2-([1,1'-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2h)-one

2-([1,1'-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2h)-one

Cat. No.: B14098491
M. Wt: 314.3 g/mol
InChI Key: PLEVXULQDIYLNM-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 4-biphenylcarboxaldehyde with 6-hydroxybenzofuran-3(2H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is refluxed in a suitable solvent like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-([1,1’-Biphenyl]-4-ylmethylene)-6-oxobenzofuran-3(2H)-one
  • 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3-ol
  • 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one derivatives

Uniqueness

2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C21H14O3/c22-17-10-11-18-19(13-17)24-20(21(18)23)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-13,22H

InChI Key

PLEVXULQDIYLNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O

Origin of Product

United States

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